1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride

LogP Lipophilicity Physicochemical Properties

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (CAS 266359-12-0) is a partially saturated, nitrogen-containing heterocycle bearing a trifluoromethyl substituent at the 4-position. Diffraction and spectroscopic data confirm its structure as a tetrahydropyridine salt with a molecular weight of 187.59 g·mol⁻¹.

Molecular Formula C6H9ClF3N
Molecular Weight 187.59 g/mol
CAS No. 266359-12-0
Cat. No. B1452087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
CAS266359-12-0
Molecular FormulaC6H9ClF3N
Molecular Weight187.59 g/mol
Structural Identifiers
SMILESC1CNCC=C1C(F)(F)F.Cl
InChIInChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h1,10H,2-4H2;1H
InChIKeySRQLYPNIGWLBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride: A Specialized Fluorinated Building Block for Downstream Synthesis


1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (CAS 266359-12-0) is a partially saturated, nitrogen-containing heterocycle bearing a trifluoromethyl substituent at the 4-position. Diffraction and spectroscopic data confirm its structure as a tetrahydropyridine salt with a molecular weight of 187.59 g·mol⁻¹ . The compound is primarily catalogued as a synthetic intermediate, with the trifluoromethyl group enhancing lipophilicity and metabolic stability, while the tetrahydropyridine ring provides a handle for further functionalization at the nitrogen, the olefin, or through cross-coupling after conversion to an organometallic species [1].

1
Synthetic intermediate with trifluoromethyl group for enhanced lipophilicity and metabolic stability in downstream candidates
2
Tetrahydropyridine ring enables orthogonal reactivity via endocyclic olefin for electrophilic additions or metalation
3
Hydrochloride salt form supports gravimetric dispensing and aqueous solubility for protic solvent reactions

Why Generic Substitution Fails for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in Research Sourcing


Even within the closely related class of 4-(trifluoromethyl)-piperidine/tetrahydropyridine analogs, straightforward interchange is chemically unsound. The presence of the endocyclic double bond in 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine distinguishes it from its fully saturated counterpart, 4-(trifluoromethyl)piperidine, by enabling orthogonal reactivity (e.g., electrophilic additions, oxidation to pyridinium, or metalation at the vinyl position) that is precluded in the saturated scaffold [1]. Furthermore, computed partitioning data indicate that subtle structural modifications lead to measurable differences in lipophilicity between the tetrahydropyridine free base and the piperidine analog, which can impact the physicochemical profile of downstream derivatives if an incorrect scaffold is selected at the building-block stage . Such divergences in both reactivity and property space mean that procurement of a generic “4-trifluoromethyl nitrogen heterocycle” without attention to the oxidation state and salt form will introduce risk of synthetic route failure or altered candidate properties.

Target
Tetrahydropyridine scaffold with endocyclic double bond enables oxidative activation pathways
Generic Sub
Saturated 4-(trifluoromethyl)piperidine lacks the olefin, precluding oxidation to pyridinium salts
Lipophilicity offset may shift the physicochemical profile of final derivatives if incorrect scaffold is selected

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride: Quantifiable Differentiation vs. Closest Analogs


Comparative LogP Analysis Reveals Meaningful Lipophilicity Offset vs. 4-(Trifluoromethyl)piperidine Hydrochloride

Computational LogP estimates place the free base of 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine at approximately 1.89 , while the hydrochloride salt of the saturated analog 4-(trifluoromethyl)piperidine is reported at 2.68 . The lower LogP of the tetrahydropyridine free base, relative to the saturated piperidine salt, indicates a measurable difference in partitioning behavior that can influence both synthetic workup and the pharmacokinetic profile of final compounds. The tetrahydropyridine scaffold thus offers a less lipophilic starting point when lower logD is desired.

Lipophilicity Offset
Cross-study comparable
ΔLogP ≈ −0.79 log units
Target free base LogP ~1.89 vs. saturated analog salt LogP ~2.68
Supports selection of tetrahydropyridine scaffold when moderate lipophilicity is targeted in early lead optimization
Computed predictions; calculation method may vary between sources
LogP Lipophilicity Physicochemical Properties Drug Design

Divergent Reactivity Enabled by the Endocyclic Olefin: Oxidative Conversion to Pyridinium Salts

The endocyclic double bond in 1,2,3,6-tetrahydropyridines permits oxidation to pyridinium intermediates, a transformation not accessible from saturated piperidine analogs. This step is a key enabler for subsequent nucleophilic trifluoromethylation at the α-position, a protocol that has been demonstrated on a diverse set of tetrahydropyridine substrates with moderate-to-high regioselectivities and yields ranging from 45% to 82% [1]. While the published substrate scope does not include the 4-CF3 derivative specifically, the mechanistic pathway is general for 2-substituted tetrahydropyridines, implying that the target compound can serve as a viable entry point for accessing α-trifluoromethyl piperidines that are otherwise difficult to prepare from the saturated piperidine directly.

Oxidative Activation
Class-level inference
Olefin enables oxidation to pyridinium, then nucleophilic trifluoromethylation at α-position
Reported yields on related tetrahydropyridines: 45–82%
Tetrahydropyridine is mandatory starting material if synthetic route involves double-bond activation
Mechanistic pathway general for 2-substituted tetrahydropyridines; 4-CF3 derivative not specifically exemplified
Synthetic Methodology Trifluoromethylation Regioselectivity

Hydrochloride Salt Form Provides Handleability and Aqueous Solubility Advantages Over the Free Base

The hydrochloride salt of 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine is a solid at ambient temperature, whereas the neutral free base (CAS 790646-62-7) is a liquid with a boiling point of 86.4 °C at 760 mmHg . The salt form simplifies gravimetric dispensing, reduces volatility-related losses during storage, and improves aqueous solubility for reactions conducted in protic solvents. The free base, by contrast, requires more specialized handling due to its low boiling point and potential for evaporative loss. No comparable solid salt of the saturated piperidine analog is as commonly catalogued with verified purity specifications, making the hydrochloride salt the more practical form for reproducible experimental workflows.

Salt Form Advantage
Supporting evidence
Hydrochloride: solid at ambient temperature
Free base: liquid, boiling point 86.4 °C at 760 mmHg
Solid salt form may improve inter-batch reproducibility in parallel synthesis settings
Volumetric dispensing accuracy difference not numerically quantified
Salt Selection Solubility Chemical Handling

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride: Preferred Application Scenarios Based on Differential Evidence


Synthesis of α-Trifluoromethyl Piperidine Derivatives via Oxidative Trifluoromethylation

When a medicinal chemistry program requires access to α-CF₃-substituted piperidines, the tetrahydropyridine scaffold is the preferred entry point. The oxidative pyridinium formation/nucleophilic trifluoromethylation sequence [1] exploits the double bond that is absent in saturated piperidine analogs. Procuring the 4-trifluoromethyl tetrahydropyridine hydrochloride ensures that the key olefinic handle is present from the start, avoiding the need for a separate dehydrogenation step.

Modular Library Synthesis via Stille Cross-Coupling After Stannylation

The tetrahydropyridine core can be converted into N-substituted 4-trimethylstannyl-3,6-dihydro-2H-pyridines, which serve as versatile Stille coupling partners for introducing aryl or heteroaryl groups at the 4-position [2]. This transformation leverages the unique reactivity of the dihydropyridine system and is not directly transferable to the fully saturated 4-(trifluoromethyl)piperidine scaffold. Researchers planning a diverse library of 4-aryl/heteroaryl piperidine derivatives should select this building block to enable the stannylation–cross-coupling sequence.

Early-Stage Lead Optimization Requiring Controlled Lipophilicity

For projects where a measured LogP below 2.0 is a design criterion, the free base derived from 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (LogP ≈ 1.89) [1] may integrate more favourably into lead series than the more lipophilic 4-(trifluoromethyl)piperidine salt (LogP 2.68) . This differential, while moderate, can be decisive when balancing potency, permeability, and metabolic stability in hit-to-lead progression.

Application
Selection Property
Validation Focus
α-Trifluoromethyl Piperidine Synthesis
Endocyclic olefin for oxidative pyridinium formation
Reactivity pathway confirmation via m-CPBA oxidation and nucleophilic CF3 source
Modular Library via Stille Cross-Coupling
Dihydropyridine system amenable to stannylation at 4-position
Stannylation efficiency and cross-coupling scope with aryl/heteroaryl partners
Early-Stage Lead Optimization
Controlled lipophilicity (reported free base LogP ~1.89)
Measured logD impact on permeability and metabolic stability in lead series

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